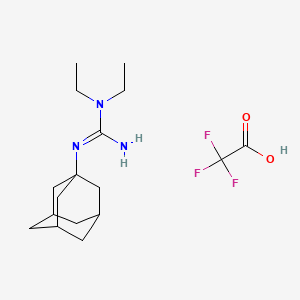
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene regulation and are involved in various cellular processes, including inflammation and cancer. CPI-455 has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for various diseases.
作用机制
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide disrupts gene expression and leads to the downregulation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of inflammatory diseases, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide reduces inflammation and improves lung function. N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has also been shown to have an effect on the immune system, promoting the differentiation of T cells into regulatory T cells.
实验室实验的优点和局限性
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it suitable for structure-activity relationship studies. N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has some limitations, including low solubility and poor selectivity for BET proteins.
未来方向
There are several future directions for the study of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide. One direction is to optimize the chemical structure of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide to improve its potency and selectivity for BET proteins. Another direction is to investigate the potential of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, the combination of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide with other therapies, such as chemotherapy and immunotherapy, could be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 1H-indazole-3-carboxylic acid with 1-cyclohexyl-3-chloropropanol in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide. The synthesis of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has been optimized to achieve high yields and purity, making it suitable for further studies.
科学研究应用
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models, including cell lines and animal models. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-11-10-14(12-6-2-1-3-7-12)18-17(22)16-13-8-4-5-9-15(13)19-20-16/h4-5,8-9,12,14,21H,1-3,6-7,10-11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXYPATVXFYEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)
![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)

![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359374.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)
![2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide](/img/structure/B7359391.png)
![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7359398.png)
![N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359418.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359421.png)